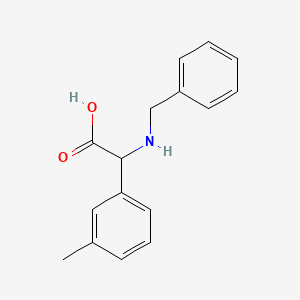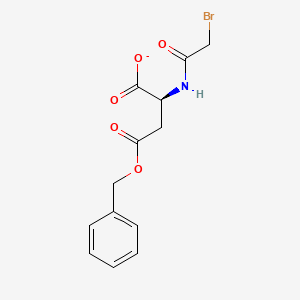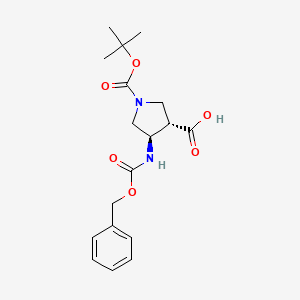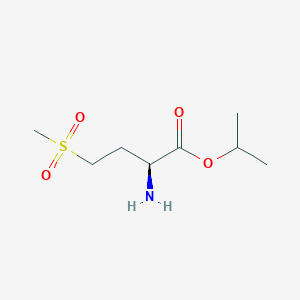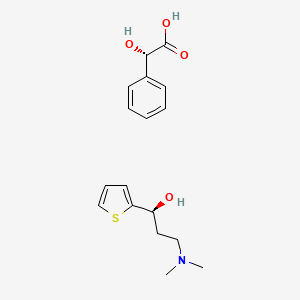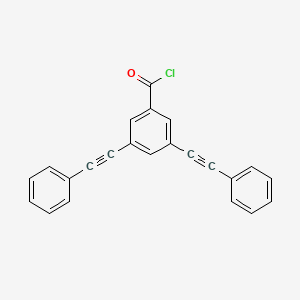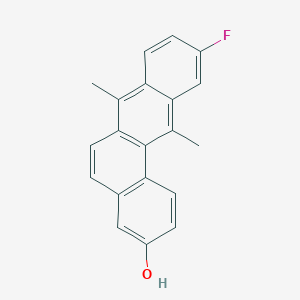
10-Fluoro-7,12-dimethyltetraphen-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Fluoro-7,12-dimethyltetraphen-3-OL is a fluorinated organic compound with the molecular formula C20H15F. This compound is known for its potent biological activities, particularly in the field of cancer research. It is a derivative of 7,12-dimethylbenz(a)anthracene, a well-known polycyclic aromatic hydrocarbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-7,12-dimethyltetraphen-3-OL typically involves the fluorination of 7,12-dimethylbenz(a)anthracene. One common method is the use of Selectfluor as the fluorinating agent. The reaction is carried out in acetonitrile or trifluoroacetic acid (TFA), where 10β-fluoroestra-1,4-dien-3-ones are formed exclusively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of Selectfluor and similar fluorinating agents in large-scale reactions is a common practice in the chemical industry.
Analyse Chemischer Reaktionen
Types of Reactions
10-Fluoro-7,12-dimethyltetraphen-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo electrophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chlorine (Cl2).
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
10-Fluoro-7,12-dimethyltetraphen-3-OL has several scientific research applications:
Chemistry: It is used as a model compound in studies of fluorinated polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its interactions with DNA and its potential to cause mutations.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-Fluoro-7,12-dimethyltetraphen-3-OL involves its covalent binding to DNA. This binding leads to the formation of DNA adducts, which can cause mutations and initiate tumor formation. The compound’s increased binding affinity compared to its parent hydrocarbon, 7,12-dimethylbenz(a)anthracene, is attributed to the presence of the fluorine atom .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dimethylbenz(a)anthracene (DMBA): The parent hydrocarbon of 10-Fluoro-7,12-dimethyltetraphen-3-OL.
10-Chloro-7,12-dimethylbenz(a)anthracene: A chlorinated derivative with similar properties.
10-Methyl-7,12-dimethylbenz(a)anthracene: Another derivative with a methyl group instead of a fluorine atom.
Uniqueness
This compound is unique due to its enhanced biological activity, particularly its increased tumor-initiating potency. The presence of the fluorine atom significantly alters its chemical and biological properties, making it more effective in binding to DNA and initiating tumors .
Eigenschaften
CAS-Nummer |
192384-34-2 |
|---|---|
Molekularformel |
C20H15FO |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
10-fluoro-7,12-dimethylbenzo[a]anthracen-3-ol |
InChI |
InChI=1S/C20H15FO/c1-11-16-7-4-14(21)10-19(16)12(2)20-17(11)6-3-13-9-15(22)5-8-18(13)20/h3-10,22H,1-2H3 |
InChI-Schlüssel |
XLSIITXMQCECSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=CC2=C(C3=C1C=CC4=C3C=CC(=C4)O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


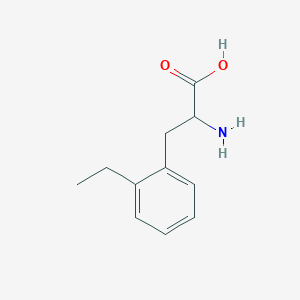
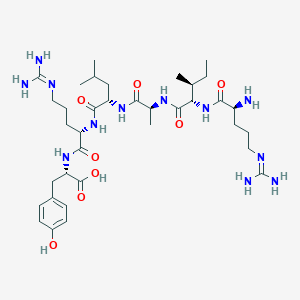
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
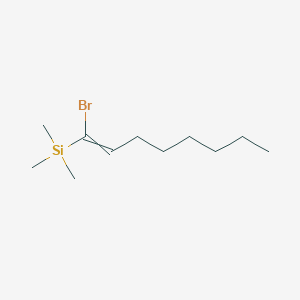
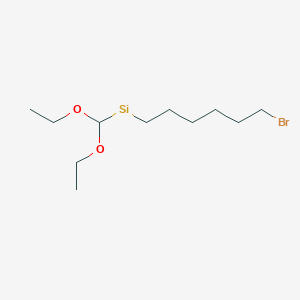
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
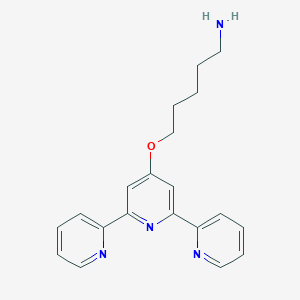
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
